molecular formula C10H10O3 B3040791 Methyl 4-formyl-3-methylbenzoate CAS No. 24078-24-8

Methyl 4-formyl-3-methylbenzoate

Cat. No.: B3040791
CAS No.: 24078-24-8
M. Wt: 178.18 g/mol
InChI Key: BNDZGHTWTJZPSE-UHFFFAOYSA-N
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Description

Methyl 4-formyl-3-methylbenzoate is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid and is characterized by the presence of a formyl group and a methyl ester group on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of research and industry .

Scientific Research Applications

Methyl 4-formyl-3-methylbenzoate has several applications in scientific research:

Safety and Hazards

“Methyl 4-formyl-3-methylbenzoate” is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety precautions include avoiding ingestion and inhalation, not getting it on skin or eyes, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-formyl-3-methylbenzoate can be synthesized through several methods. One common method involves the reaction of 4,5-dihydro-6-methyl-3(2H)pyridazinone with this compound in the presence of potassium hydroxide in ethanol at 70°C for one hour. The reaction mixture is then acidified with hydrochloric acid under ice-cooling .

Industrial Production Methods: Industrial production of this compound typically involves the esterification of 4-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 4-formyl-3-methylbenzoate involves its reactivity due to the presence of the formyl and ester groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification reactions. These functional groups make the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: Methyl 4-formyl-3-methylbenzoate is unique due to the presence of both a formyl group and a methyl ester group on the benzene ring, which provides distinct reactivity and versatility in chemical synthesis compared to its similar compounds .

Properties

IUPAC Name

methyl 4-formyl-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDZGHTWTJZPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901249696
Record name Benzoic acid, 4-formyl-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24078-24-8
Record name Benzoic acid, 4-formyl-3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24078-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-formyl-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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